tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
This compound, also known as tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, has the CAS number 1080573-28-9 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C17H25BClNO4 . It has a molecular weight of 353.65 g/mol . The InChI Key is KFBVAWBHPJEIJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of heavy atoms: 24, and a number of aromatic heavy atoms: 6 . The fraction of Csp3 is 0.59 . It has 5 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor . Its molar refractivity is 98.17 . The topological polar surface area (TPSA) is 56.79 Ų . It is a P-gp substrate and a CYP3A4 inhibitor . Its Log Po/w (iLOGP) is 0.0 . Its water solubility is 0.012 mg/ml .Scientific Research Applications
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Organic Synthesis
- This compound can be used as a building block in organic synthesis due to the presence of the boronic ester and the indole ring .
- The boronic ester can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds .
- The indole ring is a common motif in many natural products and pharmaceuticals, so this compound could be used to synthesize these types of molecules .
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Medicinal Chemistry
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Material Science
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Biochemistry
- The indole ring is a key component of the amino acid tryptophan, so this compound could potentially be used in studies of protein structure and function .
- The boronic ester could potentially be used to introduce a boronic acid into a biomolecule, which could then be used as a handle for further functionalization .
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Analytical Chemistry
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Environmental Science
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Pharmaceutical Research
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Chemical Sensors
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Environmental Remediation
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Solar Energy
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Bioconjugation
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Protein Studies
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYQSLSUBWFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682307 |
Source
|
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
CAS RN |
1256359-94-0 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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